(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid
Description
BenchChem offers high-quality (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(2S,3S)-3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-11(12(17)13(18)19)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 |
InChI Key |
NADJKAXJDSFKAX-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Biological Activity
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H20FNO4
- Molecular Weight : 297.32 g/mol
- CAS Number : 1217816-30-2
Research indicates that azetidine derivatives, including (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid, may influence various biological pathways. The following mechanisms have been observed:
- Pro-inflammatory Effects : Studies have shown that azetidine compounds can induce pro-inflammatory responses in microglial cells. For instance, L-Azetidine-2-carboxylic acid has been linked to increased nitric oxide production and expression of pro-inflammatory markers such as IL-6 and AIF1 in BV2 microglial cells .
- Cell Viability and Apoptosis : The compound has been associated with altered cell viability and apoptosis in neuronal cells. It affects the expression of Bcl2 and BAX proteins, which are critical regulators of apoptosis .
- Protein Misfolding and ER Stress : There is evidence suggesting that azetidine derivatives can lead to protein misfolding, potentially triggering endoplasmic reticulum (ER) stress responses in various cell types .
Pharmacological Studies
Pharmacological studies have demonstrated the following effects:
- Inhibition of Proline Metabolism : Research on L-Azetidine-2-carboxylic acid indicates that it can inhibit the growth of certain bacterial strains by affecting proline metabolism. This suggests a potential application in antimicrobial therapies .
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by modulating inflammatory responses in the central nervous system (CNS) .
Study 1: Neuroinflammation
In a study investigating the effects of azetidine compounds on neuroinflammation, researchers found that exposure to (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid led to significant increases in pro-inflammatory cytokines in BV2 microglial cells. This study highlights the compound's potential role in CNS pathologies characterized by inflammation .
Study 2: Bacterial Growth Inhibition
Another study focused on the effects of L-Azetidine-2-carboxylic acid on Escherichia coli growth showed that the compound could inhibit bacterial growth under specific conditions, suggesting its potential utility as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO4 |
| Molecular Weight | 297.32 g/mol |
| CAS Number | 1217816-30-2 |
| Pro-inflammatory Activity | Yes |
| Neuroprotective Potential | Yes |
| Effect on Bacterial Growth | Inhibitory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
